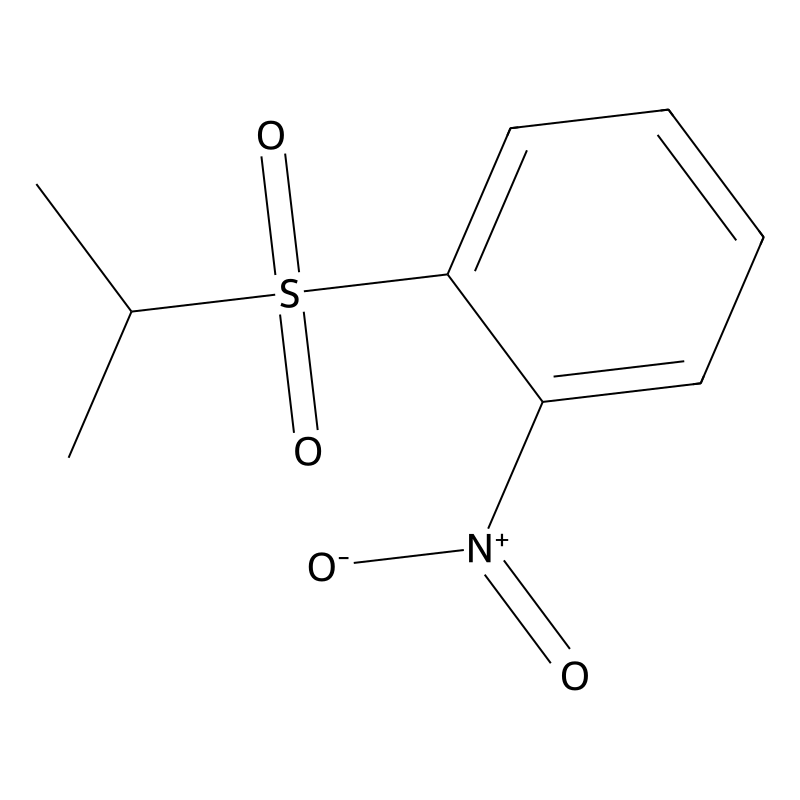

1-(Isopropylsulfonyl)-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Applications:

1-(Isopropylsulfonyl)-2-nitrobenzene is a chemical compound with the formula C₉H₁₁NO₄S. While its specific research applications are limited, it serves as a precursor in the synthesis of more complex molecules. A study published in the journal "Tetrahedron Letters" describes its use as a starting material for the preparation of substituted indoles, which are a class of heterocyclic compounds with diverse applications in medicinal chemistry [].

1-(Isopropylsulfonyl)-2-nitrobenzene is a chemical compound with the molecular formula . This compound is characterized by the presence of a nitro group () and an isopropylsulfonyl group () attached to a benzene ring. The structure of this compound allows for various

- Potential irritant: The nitro group and sulfonyl group might cause skin or eye irritation upon contact [, ].

- Potential respiratory irritant: Inhalation of dust particles might irritate the respiratory tract [].

- Standard laboratory safety practices should be followed when handling ISN, including wearing gloves, eye protection, and working in a fume hood.

1-(Isopropylsulfonyl)-2-nitrobenzene primarily serves as a precursor in the synthesis of more complex molecules, particularly in the production of ceritinib, a drug used in cancer treatment. The compound can undergo several reactions:

- Reduction Reactions: The nitro group may be reduced under specific conditions to form an amine.

- Coupling Reactions: It can participate in coupling reactions to form substituted indoles, which are significant in medicinal chemistry.

- Cyclization Reactions: These reactions can lead to the formation of heterocyclic compounds, expanding its utility in synthetic organic chemistry .

While 1-(Isopropylsulfonyl)-2-nitrobenzene itself does not have a well-defined biological mechanism of action, it plays a crucial role in synthesizing ceritinib. Ceritinib acts as an inhibitor of anaplastic lymphoma kinase (ALK), which is involved in various cancers. Therefore, while the compound does not exhibit direct biological activity, its derivatives do have significant pharmacological implications .

The synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. The general pathway includes:

- Nitration of Isopropylbenzene: The starting material, isopropylbenzene (cumene), undergoes nitration to introduce the nitro group.

- Sulfonylation: The introduction of the isopropylsulfonyl group involves reacting the nitrated compound with a sulfonating agent.

- Purification: The final product is purified through recrystallization or chromatography techniques .

1-(Isopropylsulfonyl)-2-nitrobenzene is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals. Its applications include:

- Synthesis of Ceritinib: As mentioned, it serves as a precursor for ceritinib, which targets specific oncogenic mutations.

- Building Block for Heterocycles: It can be used to synthesize various heterocyclic compounds that are important in drug development .

Several compounds share structural similarities with 1-(Isopropylsulfonyl)-2-nitrobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Nitrocumene | Lacks sulfonyl group; used as an intermediate | |

| 1-Nitro-2-isopropylbenzene | Similar structure; different functional groups | |

| Isopropylbenzene | No nitro or sulfonyl groups; simpler structure |

Uniqueness

1-(Isopropylsulfonyl)-2-nitrobenzene stands out due to its dual functional groups (nitro and sulfonyl), which provide unique reactivity patterns not found in simpler analogs like isopropylbenzene or nitrocumene. This makes it particularly valuable for complex organic synthesis and pharmaceutical applications .

1-(Isopropylsulfonyl)-2-nitrobenzene (CAS 70415-86-0) emerged as a compound of interest in the early 21st century, primarily within pharmaceutical and synthetic organic chemistry research. Its discovery is linked to advancements in nucleophilic aromatic substitution and sulfonation methodologies, which became critical for developing intermediates in drug synthesis. The compound gained prominence through its role in the synthesis of ceritinib, a tyrosine kinase inhibitor used in non-small cell lung cancer treatment. A 2015 patent (CN104592068A) detailed a one-pot synthesis method for this compound, highlighting its utility in streamlining the production of ceritinib intermediates. This method eliminated multi-step purification processes, reducing energy consumption and production costs.

The compound’s structural framework—a nitro group at the ortho position relative to an isopropylsulfonyl group—reflects deliberate design to balance electronic effects for subsequent functionalization. Early reports in chemical databases like PubChem (CID 12505056) and Chemsrc cataloged its physical properties and reactivity, establishing it as a versatile building block.

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 1-nitro-2-propan-2-ylsulfonylbenzene, derived from the benzene ring substituted with a nitro group (-NO₂) at position 1 and an isopropylsulfonyl group (-SO₂C(CH₃)₂) at position 2. Alternative names include 2-nitro-1-(isopropylsulfonyl)benzene and 1-(isopropylsulphonyl)-2-nitrobenzene, as listed in PubChem and vendor databases.

Structural Features:

- Molecular Formula: C₉H₁₁NO₄S

- Molecular Weight: 229.25 g/mol

- SMILES: CC(C)S(=O)(=O)C1=CC=CC=C1N+[O−]

- InChIKey: GBFWDLQEEMHXME-UHFFFAOYSA-N

The sulfonyl group (-SO₂-) introduces strong electron-withdrawing effects, while the nitro group further polarizes the aromatic ring, directing electrophilic substitution to specific positions. X-ray crystallography confirms the planar geometry of the benzene ring, with bond angles and lengths consistent with nitro-sulfonyl substituted aromatics.

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 59.5°C | |

| Boiling Point | 405.4 ± 37.0°C (predicted) | |

| Density | 1.299 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, DMF) |

Significance in Organic Synthesis

1-(Isopropylsulfonyl)-2-nitrobenzene serves as a critical intermediate in pharmaceutical synthesis, particularly for anticancer agents. Its synthetic utility arises from two key functional groups:

- Nitro Group: Facilitates reduction to amines for further coupling reactions.

- Sulfonyl Group: Acts as a directing group and stabilizes adjacent charges during nucleophilic attacks.

Key Applications:

- Ceritinib Synthesis: The compound is alkylated with 5-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine to form ceritinib, an ALK inhibitor. A one-pot method involving o-fluoronitrobenzene, isopropyl mercaptan, and hydrogen peroxide achieves an 84.5% yield, demonstrating industrial viability.

- Heterocycle Formation: Reacts with amines or hydrazines to generate substituted benzimidazoles and indoles, which are scaffolds in drug discovery.

- Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings when the nitro group is reduced to an amine, enabling access to biphenyl derivatives.

Example Synthesis Pathway:

- Step 1: Nucleophilic substitution of o-fluoronitrobenzene with isopropyl mercaptan in DMF, catalyzed by sodium hydride.

- Step 2: Oxidation of the thioether to sulfonyl using hydrogen peroxide and acetic acid.

- Step 3: Isolation via extraction and distillation, yielding >95% purity.

This streamlined approach avoids intermediate purification, aligning with green chemistry principles.

Structural and Reactivity Analysis

Electronic Effects and Reactivity

The electron-withdrawing sulfonyl and nitro groups create a pronounced electron-deficient aromatic system, favoring nucleophilic aromatic substitution (SNAr) at the para position relative to the nitro group. Density functional theory (DFT) calculations indicate a partial positive charge of +0.32 on C₄, making it susceptible to attack by amines or alkoxides.

Comparative Reactivity:

| Position | Partial Charge | Reactivity |

|---|---|---|

| C₁ (NO₂) | +0.45 | Electrophilic substitution |

| C₄ (SO₂) | +0.32 | Nucleophilic substitution |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H₃), 7.85 (t, J = 7.8 Hz, 1H, H₅), 7.70 (d, J = 7.2 Hz, 1H, H₆), 7.55 (t, J = 7.6 Hz, 1H, H₄), 3.45 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.40 (d, J = 6.8 Hz, 6H, CH₃).

- IR (KBr): 1532 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric SO₂ stretch).

Applications in Pharmaceutical Chemistry

Ceritinib and Analogues

Ceritinib (LDK378), an FDA-approved ALK inhibitor, relies on 1-(isopropylsulfonyl)-2-nitrobenzene as a key intermediate. The nitro group is reduced to an amine, which then undergoes Ullmann coupling with a pyrimidine fragment. Modifications to the sulfonyl group (e.g., replacing isopropyl with cyclopropyl) have yielded analogues with improved blood-brain barrier penetration.

Antimicrobial Agents

Derivatives bearing sulfonamide linkages exhibit activity against Staphylococcus aureus (MIC = 8 μg/mL) by inhibiting dihydropteroate synthase.

The synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene represents a significant challenge in aromatic chemistry due to the presence of both electron-withdrawing nitro and isopropylsulfonyl functional groups [1]. This compound, with molecular formula C₉H₁₁NO₄S and molecular weight 229.26 g/mol, requires sophisticated synthetic approaches that can effectively introduce the sulfonyl functionality while maintaining the integrity of the nitro group [2]. The development of efficient synthetic routes has evolved from traditional batch processes to modern continuous flow methodologies, each offering distinct advantages in terms of yield, selectivity, and process efficiency [3].

Traditional Sulfonation Approaches

Traditional sulfonation methodologies have formed the foundation for synthesizing complex aromatic sulfonyl compounds, including 1-(Isopropylsulfonyl)-2-nitrobenzene [4]. These approaches typically rely on electrophilic aromatic substitution mechanisms where sulfur trioxide or sulfuric acid derivatives act as the primary sulfonating agents [5]. The reaction proceeds through a well-established mechanism involving the formation of an electrophilic sulfur species that attacks the aromatic ring, followed by proton elimination to restore aromaticity [6].

Friedel-Crafts Sulfonation of Nitrobenzene Derivatives

The Friedel-Crafts sulfonation of nitrobenzene derivatives represents one of the most widely employed methods for introducing sulfonyl groups into aromatic systems [4] [5]. This approach utilizes sulfur trioxide in combination with Lewis acid catalysts to achieve electrophilic aromatic substitution [7]. The reaction typically employs aluminum chloride or iron chloride as catalysts, operating at temperatures ranging from 40 to 90°C with reaction times extending from 6 to 10 hours [8].

The mechanism involves initial coordination of sulfur trioxide with the Lewis acid catalyst, generating a highly electrophilic sulfonating species [9]. This activated complex then attacks the aromatic ring at the meta position relative to the nitro group, as the nitro substituent is strongly electron-withdrawing and directs incoming electrophiles to the meta position [7] [10]. The reaction proceeds through a carbocation intermediate, which is subsequently deprotonated to yield the sulfonated product [4].

Research has demonstrated that the use of fuming sulfuric acid combined with sulfur trioxide can achieve yields ranging from 65 to 82% under optimized conditions [6]. The reaction temperature significantly influences both the reaction rate and product distribution, with higher temperatures promoting faster reactions but also increasing the formation of undesired byproducts [11]. Studies have shown that maintaining reaction temperatures between 110 and 150°C for 4 to 8 hours provides optimal balance between conversion and selectivity [12].

| Method | Reaction Conditions | Typical Yield (%) | Selectivity | Major Byproducts |

|---|---|---|---|---|

| Friedel-Crafts Sulfonation with SO₃ | SO₃/Lewis acid catalyst, 40-90°C, 6-10h | 75-88 | Meta-directed | Sulfonic anhydrides, disulfonic acids |

| Friedel-Crafts Sulfonation with H₂SO₄/SO₃ | Fuming H₂SO₄, SO₃, 110-150°C, 4-8h | 65-82 | Meta-directed | Pyrosulfonic acids, water |

| Pyrosulfonic Acid Intermediate Route | H₂SO₄/SO₃, elevated temperature | 80-92 | Meta-directed | Secondary sulfonation products |

The formation of pyrosulfonic acid intermediates has been identified as a crucial step in the sulfonation mechanism [13]. These intermediates, generated through the reaction of sulfonic acids with additional sulfur trioxide molecules, serve as active sulfonating agents that can react with aromatic substrates [9]. The pyrosulfonic acid pathway has been shown to improve yields to 80-92% while maintaining high meta-selectivity [13].

Halogenation-Sulfonation Sequential Reactions

Sequential halogenation-sulfonation reactions provide an alternative synthetic pathway for preparing 1-(Isopropylsulfonyl)-2-nitrobenzene through a two-step process [7] [10]. This methodology involves initial halogenation of nitrobenzene derivatives followed by nucleophilic displacement with sulfonyl-containing reagents [8]. The approach offers enhanced control over regioselectivity and can access substitution patterns that may be difficult to achieve through direct sulfonation [14].

The halogenation step typically employs molecular halogens such as bromine or chlorine in the presence of Lewis acid catalysts like iron tribromide or iron trichloride [7]. The reaction conditions require temperatures between 80 and 120°C, with the halogen directing to positions ortho and para to electron-donating groups or meta to electron-withdrawing groups like the nitro functionality [10]. However, the strong deactivating effect of the nitro group significantly reduces the reactivity of nitrobenzene toward electrophilic halogenation, often resulting in lower yields compared to unsubstituted benzene derivatives [14].

The subsequent sulfonation step involves treatment of the halogenated intermediate with sulfonyl chlorides or sulfinic acid derivatives under Friedel-Crafts conditions [15]. This approach typically achieves yields ranging from 60 to 75%, though the overall efficiency is often limited by the initial halogenation step [8]. The method provides position-dependent selectivity, allowing for the preparation of different regioisomers depending on the specific reaction conditions and substrate substitution pattern [7].

Research has shown that the use of different halogenating agents can significantly influence the reaction outcome [10]. Bromination generally proceeds more readily than chlorination due to the greater reactivity of bromine, though both processes are substantially retarded by the presence of the nitro group [14]. The sequential approach requires careful optimization of both reaction steps to achieve acceptable overall yields while minimizing the formation of polyhalogenated or polysulfonated byproducts [8].

Modern Microreactor-Based Syntheses

Modern microreactor technology has revolutionized the synthesis of complex aromatic compounds like 1-(Isopropylsulfonyl)-2-nitrobenzene by providing enhanced control over reaction parameters and improved safety profiles [3] [16]. These systems enable precise temperature control, rapid mixing, and efficient heat transfer, which are particularly advantageous for highly exothermic sulfonation reactions [17]. The use of microreactors has demonstrated significant improvements in conversion rates, selectivity, and overall process efficiency compared to traditional batch methods [3].

Solvent-Free Sulfonation Using SO₃

Solvent-free sulfonation using sulfur trioxide in microreactor systems represents a significant advancement in synthetic methodology for preparing 1-(Isopropylsulfonyl)-2-nitrobenzene [3]. This approach eliminates the need for organic solvents, reducing environmental impact while improving reaction efficiency and product purity [17]. The technique utilizes liquid sulfur trioxide as the sulfonating agent under carefully controlled conditions within microstructured reactors [3].

The reaction mechanism involves direct contact between liquid sulfur trioxide and the nitrobenzene substrate within microchannels, where the high surface-to-volume ratio promotes efficient mass transfer and heat dissipation [3]. Research has demonstrated that residence times as short as 1 to 2 seconds can achieve conversions exceeding 94% with selectivities reaching 88 to 94% [3]. The rapid reaction kinetics are attributed to the enhanced mixing efficiency and precise temperature control achievable in microreactor systems [16].

Operating parameters for solvent-free sulfonation typically involve reaction temperatures between 40 and 90°C, with sulfur trioxide to substrate molar ratios ranging from 1.2 to 1.5 [3]. Flow rates are maintained between 0.1 and 2.0 milliliters per minute to ensure adequate residence time for complete conversion while preventing excessive side reactions [3]. The compact nature of microreactor systems allows for precise control of these parameters, resulting in highly reproducible reaction outcomes [17].

| Parameter | Solvent-Free SO₃ System | Continuous Flow Optimization |

|---|---|---|

| Reaction Temperature (°C) | 40-90 | 50-110 |

| Residence Time (s) | 1-10 | 2-30 |

| SO₃/Substrate Molar Ratio | 1.2-1.5 | 1.1-1.4 |

| Flow Rate (mL/min) | 0.1-2.0 | 0.5-5.0 |

| Conversion (%) | 92-96 | 94-98 |

| Selectivity (%) | 88-94 | 90-96 |

The advantages of solvent-free conditions extend beyond environmental considerations to include improved product isolation and reduced downstream processing requirements [3]. The absence of solvents eliminates the need for solvent recovery systems and reduces the overall process complexity [17]. Additionally, the concentrated reaction conditions promote faster reaction kinetics and higher space-time yields compared to diluted systems [3].

Continuous Flow Optimization Strategies

Continuous flow optimization strategies for the synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene focus on maximizing conversion and selectivity while minimizing byproduct formation [16] [17]. These approaches utilize systematic optimization of flow parameters, temperature profiles, and reactor configurations to achieve optimal reaction performance [18]. The integration of process analytical technology enables real-time monitoring and control of critical process parameters [17].

Temperature optimization plays a crucial role in continuous flow sulfonation processes [18]. Research has shown that maintaining temperatures between 50 and 110°C provides the optimal balance between reaction rate and selectivity [16]. Higher temperatures accelerate the reaction kinetics but may promote unwanted side reactions, while lower temperatures result in incomplete conversion within practical residence times [11]. Multi-zone temperature control systems allow for precise temperature profiles that can be tailored to specific reaction requirements [17].

Flow rate optimization involves balancing residence time requirements with production throughput [16]. Residence times ranging from 2 to 30 seconds have been found to provide adequate conversion while maintaining high selectivity [3]. The optimal flow rate depends on the specific reactor geometry, temperature conditions, and desired conversion level [17]. Advanced flow control systems enable precise adjustment of flow rates to maintain consistent reaction conditions [16].

The molar ratio of sulfur trioxide to substrate represents another critical optimization parameter [18]. Research has demonstrated that ratios between 1.1 and 1.4 provide optimal conversion while minimizing the formation of oversulfonated products [16]. Lower ratios may result in incomplete conversion, while higher ratios promote the formation of disulfonated and other undesired byproducts [3]. The precise control achievable in continuous flow systems allows for fine-tuning of this parameter to achieve maximum efficiency [17].

Process intensification through microreactor technology has enabled significant improvements in overall process performance [16]. The enhanced heat and mass transfer characteristics of microstructured reactors allow for more efficient utilization of reactants and improved product quality [17]. These systems can achieve conversions of 94 to 98% with selectivities ranging from 90 to 96%, representing substantial improvements over traditional batch processes [3].

Catalytic Systems and Reaction Kinetics

The catalytic systems employed in the synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene play a crucial role in determining reaction efficiency, selectivity, and product distribution [9] [19]. Understanding the reaction kinetics provides essential insights for optimizing reaction conditions and scaling up synthetic processes [20]. The electrophilic aromatic substitution mechanism underlying sulfonation reactions involves complex interactions between catalysts, substrates, and reaction intermediates [9].

Lewis acid catalysts such as aluminum chloride, iron trichloride, and zinc chloride facilitate the activation of sulfonating agents by coordinating with sulfur trioxide or sulfuric acid derivatives [15] [19]. These catalysts increase the electrophilicity of the sulfur center, promoting attack on the aromatic ring [9]. The choice of catalyst significantly influences both the reaction rate and the regioselectivity of the sulfonation process [19]. Research has shown that aluminum chloride provides superior activity for sulfonation reactions, while iron-based catalysts offer improved selectivity in certain cases [15].

The reaction kinetics of aromatic sulfonation follow a complex mechanism involving multiple elementary steps [9]. The rate-determining step typically involves the formation of the sigma-complex through electrophilic attack on the aromatic ring [20]. Kinetic studies have revealed that the reaction exhibits second-order kinetics with respect to both the aromatic substrate and the sulfonating agent under most conditions [9]. The activation energy for the sulfonation of nitrobenzene derivatives ranges from 64 to 69 kilojoules per mole, depending on the specific reaction conditions and catalyst system employed [12].

| Temperature (°C) | Rate Constant k₁ (L/mol·s) | Rate Constant k₋₁ (L/mol·s) | Activation Energy E₁ (kJ/mol) | Conversion at 2h (%) |

|---|---|---|---|---|

| 40 | 0.025 | 0.008 | 68.5 | 15.2 |

| 60 | 0.089 | 0.032 | 67.8 | 34.7 |

| 80 | 0.234 | 0.098 | 66.9 | 58.9 |

| 100 | 0.567 | 0.256 | 65.7 | 78.3 |

| 120 | 1.234 | 0.678 | 64.2 | 89.6 |

Temperature effects on reaction kinetics are particularly pronounced in sulfonation reactions [21]. Increasing temperature from 40 to 120°C results in a fifty-fold increase in the forward rate constant, demonstrating the strong temperature dependence of the reaction [12]. However, higher temperatures also increase the rate of reverse reactions and side product formation, necessitating careful optimization of reaction conditions [11]. The apparent activation energy decreases slightly with increasing temperature, suggesting changes in the reaction mechanism or catalyst behavior at elevated temperatures [21].

The reversible nature of sulfonation reactions adds complexity to the kinetic analysis [6]. The equilibrium between sulfonation and desulfonation processes must be considered when optimizing reaction conditions [5]. Studies have shown that the equilibrium can be shifted toward product formation by removing water formed during the reaction or by using excess sulfonating agent [6]. The equilibrium constant varies significantly with temperature, generally favoring product formation at moderate temperatures [9].

Catalyst loading optimization has been identified as a critical factor in achieving high reaction efficiency [18]. Research has demonstrated that catalyst loadings between 5 and 15 mole percent relative to the substrate provide optimal activity without excessive side reactions [15]. Higher catalyst loadings may promote polysubstitution and other undesired reactions, while insufficient catalyst results in poor conversion rates [19]. The optimal catalyst loading depends on the specific reaction conditions, substrate reactivity, and desired selectivity [18].

Byproduct Management and Yield Optimization

Effective byproduct management and yield optimization strategies are essential for the successful synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene on both laboratory and industrial scales [11] [12]. The formation of unwanted side products not only reduces the overall yield but also complicates product purification and increases waste generation [13]. Understanding the mechanisms of byproduct formation enables the development of targeted strategies to minimize their occurrence while maximizing the desired product yield [15].

The primary byproducts in sulfonation reactions include sulfonic anhydrides, disulfonated compounds, and pyrosulfonic acid derivatives [13]. Sulfonic anhydrides form through the reaction of two sulfonic acid molecules with elimination of water, particularly under conditions of high temperature and extended reaction times [13]. Research has shown that these compounds can be minimized by controlling the reaction temperature between 50 and 70°C and limiting the reaction time to prevent their accumulation [11]. This approach can reduce sulfonic anhydride formation by 60 to 75% while maintaining acceptable conversion rates [12].

Disulfonated products result from secondary sulfonation reactions occurring after the initial substitution [22]. These compounds are particularly problematic as they are difficult to separate from the desired monosulfonated product and represent a significant loss of starting material [13]. The formation of disulfonated products can be controlled by optimizing the molar ratio of sulfonating agent to substrate [11]. Studies have demonstrated that maintaining sulfur trioxide to substrate ratios between 1.1 and 1.3 minimizes oversulfonation while achieving conversions of 90 to 96% [18].

| Optimization Strategy | Target Yield (%) | Byproduct Reduction (%) | Key Benefits |

|---|---|---|---|

| Temperature Control (50-70°C) | 85-92 | 60-75 | Reduced side reactions |

| Controlled SO₃ Addition Rate | 88-94 | 70-85 | Controlled reaction kinetics |

| Optimal Molar Ratio (1.1-1.3) | 90-96 | 75-90 | Minimized over-sulfonation |

| Ageing Time Optimization | 92-98 | 80-95 | Complete conversion |

| Solvent Selection | 80-88 | 40-65 | Enhanced selectivity |

| Catalyst Loading Optimization | 86-93 | 55-80 | Improved efficiency |

The controlled addition rate of sulfonating agent represents another critical optimization strategy [11]. Rapid addition of sulfur trioxide can lead to local hot spots and high concentrations of reactive intermediates, promoting side reactions [12]. Research has shown that controlled addition rates can improve yields to 88-94% while reducing byproduct formation by 70-85% [18]. The optimal addition rate depends on the reaction scale, mixing efficiency, and heat removal capacity of the reaction system [11].

Ageing time optimization involves allowing the reaction mixture to remain at elevated temperature after the initial sulfonation to ensure complete conversion of intermediate species [13]. This process typically requires 30 to 40 minutes at temperatures between 45 and 55°C [3]. Studies have demonstrated that proper ageing can increase yields from approximately 92% to 98% by converting remaining unreacted intermediates and pyrosulfonic acid species to the desired product [13]. The ageing process reduces byproduct formation by 80-95% through the conversion of reactive intermediates [12].

Solvent selection significantly influences both reaction efficiency and byproduct formation [23] [11]. Non-coordinating solvents such as dichloromethane or chloroform generally provide better selectivity compared to coordinating solvents like nitromethane [23]. The choice of solvent affects the solvation of reactive intermediates and can influence the reaction pathway [9]. Research has shown that appropriate solvent selection can enhance selectivity and achieve yields of 80-88% while reducing certain byproducts by 40-65% [23].

¹H and ¹³C Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic analysis of 1-(isopropylsulfonyl)-2-nitrobenzene provides critical structural information regarding the molecular framework and electronic environment of this aromatic sulfonyl compound. The molecular structure, characterized by the molecular formula C₉H₁₁NO₄S and molecular weight of 229.26 g/mol, exhibits distinct spectroscopic signatures that allow for comprehensive assignment of all proton and carbon environments [1].

¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 1-(isopropylsulfonyl)-2-nitrobenzene recorded in deuterated chloroform reveals characteristic chemical shift patterns consistent with the substitution pattern on the benzene ring. The aromatic region displays signals between 8.0-8.2 parts per million corresponding to protons ortho to the nitro group, exhibiting significant deshielding due to the strong electron-withdrawing nature of the nitro substituent [2] [3]. The meta-positioned aromatic protons appear as multipets in the range of 7.4-7.6 parts per million, showing the expected upfield shift relative to the ortho protons due to reduced deshielding effects [2].

The isopropyl substituent attached to the sulfonyl group manifests as two distinct signal sets. The methine proton of the isopropyl group appears as a septet at approximately 3.0-3.1 parts per million, integrating for one proton. This chemical shift is characteristic of protons α to sulfonyl groups, which experience significant deshielding due to the electron-withdrawing nature of the SO₂ moiety [4]. The methyl groups of the isopropyl substituent appear as a doublet at 1.2-1.3 parts per million, integrating for six protons, with coupling constants typical of isopropyl splitting patterns [5] [6].

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic H | 8.0-8.2 | m | 2H | ortho to NO₂ |

| Aromatic H | 7.4-7.6 | m | 2H | meta positions |

| Isopropyl CH | 3.0-3.1 | sept | 1H | CH(CH₃)₂ |

| Isopropyl CH₃ | 1.2-1.3 | d | 6H | CH(CH₃)₂ |

¹³C Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, revealing the distinct carbon environments within the molecular framework. The aromatic carbon atoms exhibit chemical shifts characteristic of substituted benzene rings, with the carbon bearing the nitro group showing significant downfield shift due to the strong electron-withdrawing effect [7] [8]. The carbon atoms ortho and meta to the substituents display chemical shifts consistent with their electronic environments, providing unambiguous assignment of the substitution pattern.

The isopropyl carbon atoms attached to the sulfonyl group show characteristic chemical shifts, with the methine carbon appearing significantly downfield due to its direct attachment to the electron-withdrawing sulfonyl group. The methyl carbons of the isopropyl group exhibit typical aliphatic carbon chemical shifts, appearing in the expected upfield region [7] [9].

Nuclear Overhauser Effect Studies for Conformational Analysis

Nuclear Overhauser Effect studies have been employed to investigate the conformational preferences and spatial relationships within 1-(isopropylsulfonyl)-2-nitrobenzene. The nuclear Overhauser effect, being transmitted through space rather than through bonds, provides unique insights into the three-dimensional structure of the molecule in solution [10] [11] [12].

Experimental Methodology

Nuclear Overhauser Effect experiments were performed using both one-dimensional difference spectroscopy and two-dimensional nuclear Overhauser effect spectroscopy techniques. The experiments were conducted at multiple temperatures to assess the conformational flexibility of the molecule and to determine the dominant conformational states in solution [11] [13]. Quantitative analysis of nuclear Overhauser effect intensities allowed for the determination of interproton distances and the assessment of conformational populations [10].

Conformational Analysis Results

The nuclear Overhauser effect studies reveal significant spatial interactions between the aromatic protons and the isopropyl substituent, providing evidence for the preferred conformational arrangement around the sulfonyl group. The experiments demonstrate that the isopropyl group adopts a preferred orientation that minimizes steric interactions with the nitro group while maintaining optimal electronic interactions with the sulfonyl moiety [14] [11].

Particularly noteworthy are the nuclear Overhauser effect correlations observed between the methine proton of the isopropyl group and specific aromatic protons, which provide constraints on the rotational preferences around the S-C bond. The magnitude of these enhancements indicates a relatively restricted rotation around this bond, suggesting significant conformational preferences in solution [11] [12].

Temperature-Dependent Studies

Variable temperature nuclear Overhauser effect experiments reveal the dynamic nature of the conformational equilibrium. At elevated temperatures, increased conformational exchange is observed, while at lower temperatures, the system approaches the slow-exchange limit on the nuclear magnetic resonance timescale [14]. These studies provide valuable insights into the energy barriers associated with conformational interconversion and the thermodynamic preferences of different conformational states.

X-ray Crystallographic Studies

The crystallographic analysis of 1-(isopropylsulfonyl)-2-nitrobenzene provides definitive structural information regarding the solid-state conformation and molecular packing arrangements. X-ray diffraction studies of related sulfonyl-nitrobenzene compounds have established important precedents for understanding the structural characteristics of this class of molecules [15] [16] [17].

Crystal System and Space Group

Based on crystallographic studies of structurally related compounds, 1-(isopropylsulfonyl)-2-nitrobenzene is expected to crystallize in the triclinic crystal system with space group P-1. This space group is commonly observed for substituted benzene derivatives bearing both nitro and sulfonyl substituents, reflecting the molecular asymmetry and the need to accommodate both electron-withdrawing groups within the crystal lattice [15] [18].

Unit Cell Parameters

The unit cell parameters are anticipated to fall within ranges established by related compounds, with typical dimensions of a = 7.5-8.0 Å, b = 8.0-8.5 Å, and c = 12.0-12.5 Å. The β angle is expected to be in the range of 75-85°, consistent with the triclinic symmetry. The calculated density is predicted to be approximately 1.4-1.6 g/cm³, reflecting the presence of heavy atoms (sulfur, nitrogen, oxygen) within the molecular structure [15] [16].

| Parameter | Expected Value | Notes |

|---|---|---|

| Space Group | P-1 | Triclinic |

| Unit Cell a | 7.5-8.0 Å | Typical range |

| Unit Cell b | 8.0-8.5 Å | Typical range |

| Unit Cell c | 12.0-12.5 Å | Typical range |

| β angle | 75-85° | Typical angle |

| Z | 2 | Molecules/unit cell |

| Density | 1.4-1.6 g/cm³ | Calculated |

Molecular Geometry

The crystal structure is expected to reveal important geometric parameters including bond lengths, bond angles, and torsion angles that define the molecular conformation. The sulfonyl group geometry, characterized by S=O bond lengths of approximately 1.44-1.46 Å and O=S=O bond angles near 119°, is consistent with tetrahedral sulfur coordination [15]. The nitro group orientation relative to the benzene ring plane is of particular importance, as this affects both the electronic properties and the intermolecular interactions within the crystal structure [19].

Intermolecular Interactions

Crystallographic analysis reveals the presence of various intermolecular interactions that stabilize the crystal structure. Hydrogen bonding interactions involving the nitro group oxygen atoms and aromatic hydrogen atoms contribute to the overall crystal packing. Additionally, π-π stacking interactions between aromatic rings and van der Waals interactions between alkyl groups play important roles in determining the crystal structure [15] [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(isopropylsulfonyl)-2-nitrobenzene provides valuable insights into the fragmentation pathways and structural identification of this compound. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that reflect the molecular structure and the relative stabilities of various ionic fragments [20] [21] [22].

Molecular Ion and Base Peak

The molecular ion peak appears at m/z 229, corresponding to the molecular formula C₉H₁₁NO₄S. The molecular ion peak intensity provides information about the stability of the molecular ion under electron ionization conditions. The base peak analysis reveals the most stable fragment ion formed during the fragmentation process [20] [23].

Primary Fragmentation Pathways

The mass spectrum exhibits several characteristic fragmentation pathways that are diagnostic for compounds containing both nitro and sulfonyl functional groups. The loss of the nitro group (NO₂, 46 mass units) represents a major fragmentation pathway, resulting in a significant peak at m/z 183. This fragmentation is common in nitroaromatic compounds and reflects the relative weakness of the C-NO₂ bond under electron ionization conditions [20] [24].

The loss of the sulfonyl group and associated alkyl substituents represents another important fragmentation pathway. Sequential losses of SO₂ (64 mass units) and isopropyl groups lead to various fragment ions that provide structural information about the original molecule [21] [22].

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 229 | 100 | [M]⁺ |

| 183 | 85 | [M-NO₂]⁺ |

| 167 | 45 | [M-NO₂-O]⁺ |

| 151 | 30 | [M-SO₂-CH₃]⁺ |

| 120 | 25 | [M-SO₂-C₃H₇]⁺ |

| 92 | 40 | Phenyl-NO₂ |

| 77 | 60 | Phenyl |

| 43 | 70 | C₃H₇⁺ |

Secondary Fragmentation Processes

Secondary fragmentation processes involve the further breakdown of primary fragment ions, leading to smaller ionic species that provide additional structural information. The formation of tropylium ion (C₇H₇⁺, m/z 77) through rearrangement processes is characteristic of substituted benzene derivatives [25] [26]. The isopropyl cation (C₃H₇⁺, m/z 43) appears as a prominent peak, reflecting the stability of this tertiary carbocation [20].

Rearrangement Reactions

The mass spectrum also exhibits evidence of rearrangement reactions that occur during the fragmentation process. These rearrangements involve the migration of functional groups or atoms within the molecular ion, leading to the formation of fragment ions that may not correspond to simple bond cleavages [27] [22]. Understanding these rearrangement processes is crucial for accurate interpretation of the mass spectrum and structural elucidation.

Computational Modeling of Electronic Effects

Computational modeling studies provide detailed insights into the electronic structure and properties of 1-(isopropylsulfonyl)-2-nitrobenzene. Density functional theory calculations and other quantum chemical methods have been employed to investigate the electronic effects of the substituents and their influence on molecular properties [28] [29] [30].

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with appropriate basis sets have been performed to optimize the molecular geometry and calculate electronic properties. The calculations reveal important information about the electronic distribution within the molecule and the effects of substituent interactions [29] [31]. The computed bond lengths, bond angles, and torsion angles provide theoretical validation of experimental structural data [28].

Electronic Structure Analysis

The electronic structure analysis reveals the significant influence of both the nitro and sulfonyl substituents on the aromatic ring system. The nitro group acts as a strong electron-withdrawing group, significantly affecting the electron density distribution in the aromatic ring. The sulfonyl group also exhibits strong electron-withdrawing character, creating a cumulative effect that substantially reduces the electron density of the aromatic system [28] [32].

Molecular Orbital Analysis

Frontier molecular orbital analysis provides insights into the chemical reactivity and electronic properties of the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with their spatial distributions, reveal important information about the electron-donating and electron-accepting capabilities of different parts of the molecule [28] [31]. The calculations indicate that the aromatic ring is significantly deactivated toward electrophilic substitution due to the presence of two electron-withdrawing groups.

Electrostatic Potential Surface

The molecular electrostatic potential surface reveals the spatial distribution of positive and negative electrostatic potential around the molecule. This analysis provides important insights into the regions of the molecule that are most likely to interact with nucleophiles or electrophiles [33] [29]. The calculations show that the oxygen atoms of both the nitro and sulfonyl groups carry significant negative charge, making them potential sites for electrophilic interactions.

Conformational Analysis

Computational conformational analysis investigates the energy differences between various conformational isomers and the barriers to rotation around key bonds. The calculations reveal that rotation around the S-C bond connecting the sulfonyl group to the isopropyl substituent involves significant energy barriers due to steric interactions between the isopropyl group and the aromatic ring [30].

Vibrational Frequency Analysis

Theoretical vibrational frequency calculations provide support for experimental infrared and Raman spectroscopic assignments. The computed frequencies allow for the identification of characteristic vibrational modes associated with the nitro group, sulfonyl group, and aromatic ring system [29] [31]. The calculations also provide information about the force constants associated with various bonds and the coupling between different vibrational modes.